

# The B7 Superfamily: A Comprehensive Guide to Structure, Function, and Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The B7 superfamily consists of a group of structurally related, cell-surface protein ligands that are critical regulators of the adaptive immune response.[1] These molecules, expressed on antigen-presenting cells (APCs) and other cell types, bind to receptors of the CD28 family on lymphocytes.[1] This interaction provides a crucial second signal, known as co-stimulation or co-inhibition, which modulates the initial signal delivered by the T-cell receptor (TCR) or B-cell receptor (BCR).[1] The balance between these activating and inhibitory signals determines the nature and magnitude of the immune response, making the B7 superfamily a pivotal checkpoint in immunity and a prime target for therapeutic intervention in cancer, autoimmunity, and inflammatory diseases.[1]

Members of the B7 family are type I transmembrane proteins belonging to the immunoglobulin (Ig) superfamily, characterized by extracellular Ig-like domains.[1] While they share 20-40% amino acid identity, their expression patterns and receptor interactions are distinct, leading to diverse functional outcomes. This guide provides an in-depth overview of the core members of the B7 superfamily, their structure, function, signaling pathways, and the experimental methodologies used to study them.

# **Core Members of the B7 Superfamily**



The B7 family includes both well-established and newly discovered members, each with unique roles in immune regulation. The primary members include B7-1 (CD80), B7-2 (CD86), PD-L1 (B7-H1), PD-L2 (B7-DC), ICOS-L (B7-H2), B7-H3, B7-H4 (VISTA), B7-H5, B7-H6, and HHLA2 (B7-H7).

## The "Classical" B7s: B7-1 (CD80) & B7-2 (CD86)

B7-1 and B7-2 are the most well-characterized members, primarily known for their costimulatory roles.

- Structure: Both are type I transmembrane glycoproteins with an extracellular region containing one IgV-like and one IgC-like domain.
- Expression: B7-1 is expressed on activated B cells, T cells, and macrophages. B7-2 is constitutively expressed on various APCs, including dendritic cells and B cells, and its expression is upregulated upon activation.
- Receptors and Function: B7-1 and B7-2 bind to two key receptors on T cells:
  - CD28: This interaction delivers a potent co-stimulatory signal, promoting T cell proliferation, cytokine production, and survival.
  - CTLA-4 (CD152): This interaction provides a co-inhibitory signal, attenuating T cell responses. CTLA-4 has a higher affinity for B7-1 and B7-2 than CD28, playing a crucial role in establishing peripheral tolerance.

The binding of B7-1 or B7-2 to CD28 initiates a signaling cascade involving the recruitment of PI3K and Grb2, leading to the activation of Akt and MAPK pathways. This promotes T cell activation and survival. Conversely, engagement of CTLA-4 recruits phosphatases like SHP2, which dephosphorylate key signaling molecules in the TCR and CD28 pathways, dampening the T cell response.





B7-1/B7-2 Signaling Pathways

Click to download full resolution via product page

Figure 1: B7-1/B7-2 co-stimulatory and co-inhibitory pathways.

### The PD-1 Ligands: PD-L1 (B7-H1) & PD-L2 (B7-DC)

Programmed death-ligand 1 (PD-L1) and programmed death-ligand 2 (PD-L2) are central to a major immune checkpoint pathway.

- Structure: Both are type I transmembrane proteins.
- Expression: PD-L1 is widely expressed on hematopoietic and non-hematopoietic cells, including various cancer cells, and is induced by inflammatory cytokines like IFN-γ. PD-L2 expression is more restricted, found mainly on APCs like dendritic cells and macrophages.
- Receptors and Function: Both PD-L1 and PD-L2 bind to the PD-1 (CD279) receptor on activated T cells, B cells, and myeloid cells. This interaction is predominantly inhibitory, leading to T cell exhaustion and apoptosis, thereby suppressing anti-tumor immunity. PD-L1 can also interact with B7-1 (CD80), which delivers an inhibitory signal to T cells.

Upon ligand binding, PD-1 recruits the phosphatase SHP2 to its cytoplasmic tail. SHP2 dephosphorylates and inactivates proximal TCR signaling molecules, such as ZAP70 and PI3K, effectively shutting down T cell activation.





PD-L1/PD-L2 Inhibitory Pathway

Click to download full resolution via product page

Figure 2: PD-1 mediated inhibitory signaling cascade.

### ICOS Ligand (B7-H2)

- Structure: A type I transmembrane protein sharing 20-30% amino acid identity with other B7 members.
- Expression: Constitutively expressed on B cells and dendritic cells, and can be induced on non-hematopoietic cells by inflammatory signals.
- Receptors and Function: B7-H2 binds to the Inducible T-cell COStimulator (ICOS) on activated T cells. This interaction provides a co-stimulatory signal that is crucial for T cell proliferation, cytokine production, and the development of T follicular helper cells. In humans, B7-H2 has also been shown to bind to CD28 and CTLA-4.

# B7-H3 (CD276)

- Structure: A type I transmembrane protein that exists in two isoforms in humans, with either two or four extracellular Ig-like domains.
- Expression: While having limited expression in normal tissues, B7-H3 is widely overexpressed in a variety of solid tumors.
- Receptors and Function: The receptor for B7-H3 remains unidentified. Its function is complex and appears to be context-dependent, with reports suggesting both co-stimulatory and co-



inhibitory roles. In the tumor microenvironment, B7-H3 is predominantly associated with immune inhibition and promoting tumor progression through non-immunological functions like migration and invasion.

## B7-H4 (VISTA)

- Structure: A type I transmembrane protein with homology to other B7 family members.
- Expression: Protein expression is generally limited but can be induced on APCs. It is also expressed on various cancer cells.
- Receptors and Function: The receptor for B7-H4 is not yet fully characterized. It is considered a negative regulator of T cell responses.

### **B7-H5 (VISTA)**

- Structure: VISTA (V-domain Ig Suppressor of T cell Activation) is a type I transmembrane protein with a single IgV domain, showing homology to PD-L1.
- Expression: Unlike other B7 members, VISTA's expression is primarily restricted to the hematopoietic compartment, with high levels on myeloid cells and lower levels on T cells.
- Receptors and Function: VISTA can function as both a ligand and a receptor, delivering inhibitory signals. It suppresses T cell proliferation and cytokine production, acting as a negative checkpoint regulator.

#### **B7-H6**

- Structure: A member of the B7 family.
- Expression: Uniquely, B7-H6 is generally absent from normal tissues but is expressed on the surface of various tumor cells.
- Receptors and Function: B7-H6 is a ligand for the activating receptor NKp30 on Natural Killer (NK) cells. This interaction triggers NK cell-mediated cytotoxicity and cytokine secretion, promoting anti-tumor immunity. Thus, B7-H6 represents a tumor-specific "stress" ligand that alerts the innate immune system.



The expression of B7-H6 by a tumor cell serves as a "find-me" signal for the innate immune system, leading to its elimination by NK cells.



Click to download full resolution via product page

Figure 3: Logical flow of B7-H6-mediated NK cell activation.

## HHLA2 (B7-H7)

- Structure: A newly discovered B7 family member with three extracellular Ig-like domains.
- Expression: HHLA2 shows limited expression in normal tissues but is aberrantly expressed in a wide range of solid tumors.
- Receptors and Function: HHLA2 has a dual function depending on its receptor.
  - TMIGD2 (CD28H): Interaction with TMIGD2, mainly on naive T cells, provides a costimulatory signal.



 KIR3DL3: Interaction with KIR3DL3, expressed on activated T cells, results in a coinhibitory effect, promoting T cell exhaustion.

# **Quantitative Data Summary**

The binding affinities (Kd) between B7 ligands and their receptors are crucial for understanding the hierarchy and potency of these interactions. Expression levels on different cell types dictate their physiological roles.

Table 1: Binding Affinities of B7 Superfamily Members

| Ligand        | Receptor | Binding Affinity<br>(Kd) | Notes                      |
|---------------|----------|--------------------------|----------------------------|
| B7-1 (CD80)   | CD28     | ~4 µM                    | -                          |
|               | CTLA-4   | ~0.4 μM                  | Higher affinity than CD28  |
| B7-2 (CD86)   | CD28     | ~20 μM                   | Lower affinity than B7-    |
|               | CTLA-4   | ~2.5 μM                  | Higher affinity than       |
| PD-L1 (B7-H1) | PD-1     | ~8.2 μM                  | -                          |
| PD-L2 (B7-DC) | PD-1     | ~2.5 μM                  | Higher affinity than PD-L1 |

| ICOS-L (B7-H2)| ICOS | ~30-40 nM | High affinity interaction |

Note: Kd values can vary depending on the experimental method (e.g., SPR) and conditions. Data is compiled from multiple biophysical studies.

Table 2: Expression Patterns of Key B7 Superfamily Members



| Molecule       | Primary Cell Types                                          | Expression Profile                         |
|----------------|-------------------------------------------------------------|--------------------------------------------|
| B7-1 (CD80)    | Activated APCs (DCs,<br>Macrophages), B cells               | Inducible                                  |
| B7-2 (CD86)    | APCs, B cells                                               | Constitutive and Inducible                 |
| PD-L1 (B7-H1)  | Hematopoietic & Non-<br>hematopoietic cells, Tumor<br>cells | Constitutive and Inducible (esp. by IFN-γ) |
| PD-L2 (B7-DC)  | DCs, Macrophages                                            | Primarily Inducible                        |
| ICOS-L (B7-H2) | B cells, DCs, Monocytes                                     | Constitutive and Inducible                 |
| B7-H3          | Tumor cells, some normal tissues                            | Low on normal, high on tumors              |
| VISTA (B7-H5)  | Myeloid cells, T cells                                      | Constitutive in hematopoietic compartment  |
| B7-H6          | Tumor cells                                                 | Tumor-specific, absent in normal tissues   |

| HHLA2 (B7-H7)| Tumor cells, some normal epithelia | Limited on normal, high on tumors |

# **Key Experimental Protocols**

Characterizing the function of B7 superfamily members involves a range of immunological and biophysical assays.

# **T-Cell Proliferation Assay (CFSE Dilution)**

This assay measures the proliferation of T cells in response to co-stimulation provided by B7 ligands. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that labels cells and is halved with each cell division, allowing for quantification of proliferation by flow cytometry.

#### Methodology:

• Isolate T-cells: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Purify CD4+ or CD8+ T cells using



magnetic-activated cell sorting (MACS).

- CFSE Labeling: Resuspend purified T cells at 1x10^6 cells/mL in PBS. Add CFSE to a final concentration of 0.5-5 μM. Incubate for 10-20 minutes at 37°C. Quench the reaction by adding 5 volumes of cold complete media (containing fetal calf serum). Wash cells twice.
- Co-culture Setup: Plate the CFSE-labeled T cells. Add stimulators:
  - Signal 1: Anti-CD3 antibody (to engage the TCR).
  - Signal 2: Co-stimulatory signal, which can be provided by:
    - APCs known to express the B7 ligand of interest.
    - Artificial APCs (e.g., beads) coated with anti-CD3 and the specific B7 ligand-Fc fusion protein.
    - Plate-bound antibodies against CD28 as a positive control.
- Incubation: Culture the cells for 3-5 days at 37°C, 5% CO2.
- Flow Cytometry Analysis: Harvest cells, stain with antibodies for cell surface markers (e.g., CD4, CD8) and a viability dye. Acquire data on a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity.





Click to download full resolution via product page

Figure 4: Workflow for a T-cell proliferation assay using CFSE.

# Surface Plasmon Resonance (SPR) for Binding Kinetics



SPR is a label-free technique used to measure real-time biomolecular interactions, providing quantitative data on association (ka), dissociation (kd), and affinity (Kd) constants.

#### Methodology:

- Chip Preparation: Covalently immobilize one binding partner (e.g., the receptor-Fc fusion protein, the "ligand" in SPR terms) onto a sensor chip surface (e.g., a CM5 chip via amine coupling).
- Analyte Injection: Inject the other binding partner (e.g., the purified B7 family member, the "analyte") in a series of increasing concentrations across the sensor surface.
- Data Acquisition: A sensorgram is generated, plotting the change in refractive index (measured in Response Units, RU) over time. This includes an association phase (analyte binding) and a dissociation phase (buffer flow).
- Regeneration: Inject a regeneration solution (e.g., low pH glycine) to strip the bound analyte from the chip surface, preparing it for the next injection.
- Data Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to calculate the kinetic constants (ka, kd) and the equilibrium dissociation constant (Kd = kd/ka).

# Therapeutic Implications

The central role of the B7 superfamily in immune regulation makes its members highly attractive targets for immunotherapy.

- Checkpoint Blockade (Inhibition of Inhibitors): Monoclonal antibodies that block the
  interaction between PD-1 and PD-L1 (e.g., Nivolumab, Pembrolizumab, Atezolizumab) have
  revolutionized cancer treatment. By releasing the "brakes" on the immune system, these
  agents restore the ability of T cells to recognize and eliminate tumor cells. Similarly, antiCTLA-4 antibodies (e.g., Ipilimumab) block inhibitory signaling, promoting a more robust antitumor response.
- Agonistic Antibodies (Stimulation of Stimulators): Targeting co-stimulatory pathways, such as ICOS/ICOS-L, with agonist antibodies is an area of active research to enhance T cell activity against tumors.



Targeting Novel Members: The tumor-specific expression of molecules like B7-H3 and B7-H6
makes them ideal targets for novel therapeutic strategies, including antibody-drug
conjugates (ADCs) and CAR-T cell therapies, which can directly target and kill cancer cells
with minimal off-target effects.

#### Conclusion

The B7 superfamily is a complex and expanding group of immunomodulatory molecules that are essential for orchestrating the delicate balance between immune activation and tolerance. From the classical co-stimulation of B7-1/B7-2 to the potent inhibitory checkpoints of PD-L1 and the tumor-specific NK cell activation by B7-H6, these proteins offer a diverse array of mechanisms for controlling immune responses. A thorough understanding of their structure, function, and signaling pathways is paramount for researchers and drug developers aiming to harness the power of the immune system to combat a wide range of human diseases. The continued exploration of this superfamily promises to unveil new therapeutic targets and strategies for the next generation of immunotherapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. The B7 family of immune-regulatory ligands PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The B7 Superfamily: A Comprehensive Guide to Structure, Function, and Therapeutic Targeting]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10752614#structure-and-function-of-the-b7-superfamily]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com